molecular formula C20H20N4O2 B6082470 2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one

2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one

Cat. No.: B6082470
M. Wt: 348.4 g/mol
InChI Key: JWWXLXKGSMIYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one is a phthalazinone derivative featuring a 2-methyl substitution on the phthalazinone core and a 4-phenylpiperazine-1-carbonyl moiety at the C4 position. This compound belongs to a broader class of phthalazinone-based molecules known for their diverse biological activities, including enzyme inhibition (e.g., PARP inhibitors) and receptor modulation (e.g., α1-adrenergic receptors) .

Properties

IUPAC Name

2-methyl-4-(4-phenylpiperazine-1-carbonyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-22-19(25)17-10-6-5-9-16(17)18(21-22)20(26)24-13-11-23(12-14-24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWXLXKGSMIYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphthalazin-1(2H)-one with 4-phenylpiperazine in the presence of a suitable coupling agent . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes involved in neurological pathways. This binding can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the phthalazinone core, piperazine ring, and benzyl/aryl groups. Key comparisons include:

Table 1: Structural Features of Phthalazinone Derivatives
Compound Name Core Substitution Piperazine Substituent Aryl/Benzyl Group Key Activity Reference
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one 2-Methyl Phenyl None Under investigation [Synthesis data inferred]
Olaparib (PARP inhibitor) None Cyclopropylcarbonyl 4-Fluorobenzyl PARP inhibition
4-(4-Methyl-phenyl)phthalazin-1(2H)-one None None 4-Methylphenyl α1-Adrenergic receptor modulation
4-(4-Bromophenyl)phthalazin-1(2H)-one None None 4-Bromophenyl Synthetic intermediate
4-[(4-Fluorobenzyl)piperazin-1-yl] derivatives Variable 4-Fluorobenzyl Variable PARP inhibition, antimicrobial

Key Observations :

  • Core Substitution : The 2-methyl group in the target compound may sterically hinder interactions with certain enzymes or receptors compared to unsubstituted analogs like Olaparib .
  • Aryl Group Effects: Halogenated aryl groups (e.g., 4-fluorobenzyl in Olaparib) improve metabolic stability and target selectivity compared to non-halogenated analogs .
Table 2: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 375.42 3.8 <0.1 (aqueous)
Olaparib 434.46 2.5 0.3 (aqueous)
4-(4-Bromophenyl)phthalazin-1(2H)-one 315.15 2.9 <0.01

Key Insights :

  • The target compound’s higher logP (3.8 vs.
  • Halogenation (e.g., bromine in ) decreases solubility but may improve crystallinity for structural studies.
PARP Inhibition (vs. Olaparib):
  • Olaparib : IC₅₀ = 1.2 nM (PARP1), clinically approved for oncology .
  • The phenylpiperazine group may reduce selectivity compared to Olaparib’s cyclopropylcarbonyl group .
Receptor Modulation (vs. 4-(4-Methyl-phenyl)phthalazin-1(2H)-one):
  • 4-(4-Methyl-phenyl) Derivative : Exhibits α1-adrenergic receptor affinity (Ki = 8.3 nM) .
  • Target Compound : The 4-phenylpiperazine moiety may shift activity toward serotonin or dopamine receptors, common for phenylpiperazine-containing drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.